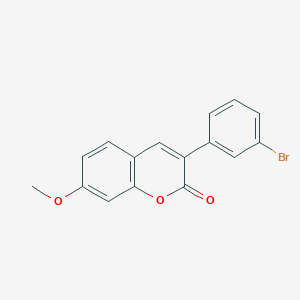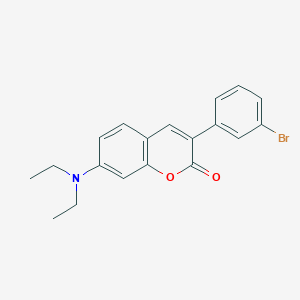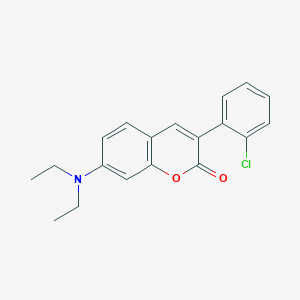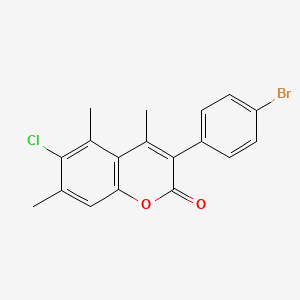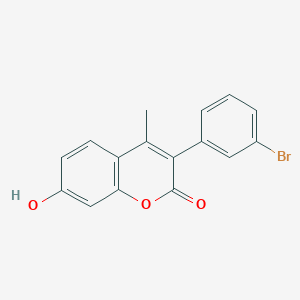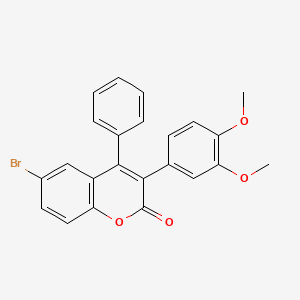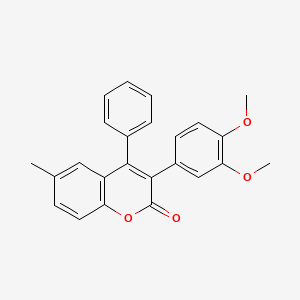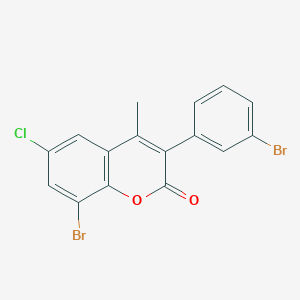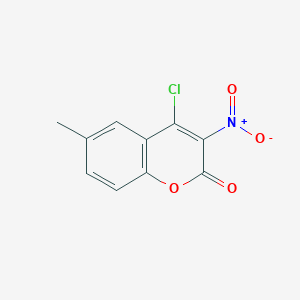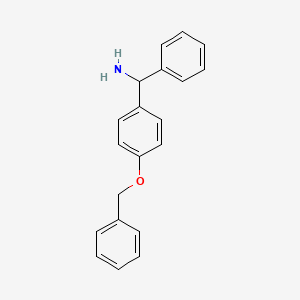
alpha-(4-Benzyloxyphenyl)benzylamine
Overview
Description
Alpha-(4-Benzyloxyphenyl)benzylamine (CAS# 748769-35-9) is a useful research chemical . It has a molecular weight of 289.37 and a molecular formula of C20H19NO . The IUPAC name for this compound is phenyl-(4-phenylmethoxyphenyl)methanamine .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES: C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C3=CC=CC=C3)N . This indicates the presence of a benzylamine group attached to a benzyloxyphenyl group.Physical And Chemical Properties Analysis
This compound has a molecular weight of 289.37 and a molecular formula of C20H19NO . Other properties such as LogP, Exact Mass, Monoisotopic Mass, and Topological Polar Surface Area are also provided .Scientific Research Applications
Antiarrhythmic Agent Research
α-(4-Benzyloxyphenyl)benzylamine has been studied for its potential as an antiarrhythmic drug. Research conducted by Zacchei et al. (1975) and Zacchei, Rhodes, & Christy (1976) focused on the development of a GLC method for analyzing this compound in biological fluids, highlighting its relevance in the treatment of heart rhythm disorders (Zacchei & Weidner, 1975); (Zacchei, Rhodes, & Christy, 1976).
Metabolic Studies
Extensive metabolic studies have been conducted on α-(4-Benzyloxyphenyl)benzylamine, especially in relation to its antiarrhythmic properties. These studies explored its metabolization across different species, including dogs, monkeys, baboons, and humans, providing insights into its pharmacological effects (Zacchei, Rhodes, & Christy, 1976).
Hemodynamic Actions
Research by Torchiana et al. (1975) delved into the hemodynamic actions of α-(4-Benzyloxyphenyl)benzylamine, particularly its effectiveness in preventing ventricular arrhythmias and its safety profile in comparison to other antiarrhythmic agents (Torchiana et al., 1975).
Enzyme Inhibition
Studies by Markwardt, Landmann, & Walsmann (1968) examined the inhibitory effects of benzylamine derivatives, including α-(4-Benzyloxyphenyl)benzylamine, on enzymes such as trypsin, plasmin, and thrombin. This research contributes to understanding the broader biochemical applications of these compounds (Markwardt, Landmann, & Walsmann, 1968).
Chemical Synthesis and Application
Yan, Feringa, & Barta (2016) described a method for synthesizing benzylamines, highlighting their role in pharmaceutical compounds. This study presents the potential of α-(4-Benzyloxyphenyl)benzylamine in the field of medicinal chemistry and drug synthesis (Yan, Feringa, & Barta, 2016).
Novel Pathways for Benzylamine Production
Research by Pandey, Casini, Voigt, & Gordon (2021) explored a novel biosynthetic pathway for producing benzylamine from cellular phenylpyruvate. This study is significant in understanding alternative methods for producing benzylamine compounds, including α-(4-Benzyloxyphenyl)benzylamine, in an eco-friendly manner (Pandey et al., 2021).
Safety and Hazards
While specific safety data for alpha-(4-Benzyloxyphenyl)benzylamine was not found, benzylamine, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and avoid contact with skin and eyes .
properties
IUPAC Name |
phenyl-(4-phenylmethoxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c21-20(17-9-5-2-6-10-17)18-11-13-19(14-12-18)22-15-16-7-3-1-4-8-16/h1-14,20H,15,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAADRGSMSQTFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





